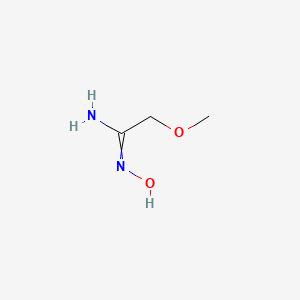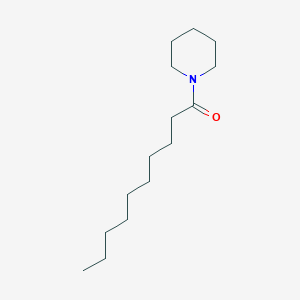![molecular formula C15H11ClN2O4S B1308490 3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]phenyl chloroacetate CAS No. 958697-63-7](/img/structure/B1308490.png)
3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]phenyl chloroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl chloroacetate" is a chemical entity that appears to be related to a class of compounds that involve a benzisothiazole moiety. This structural motif is present in various compounds that have been synthesized and evaluated for different biological activities, such as diuretic, antimicrobial, analgesic, antitumor, and antifungal activities . The presence of the benzisothiazole unit, often modified with different substituents, is a common feature in these studies, indicating the importance of this scaffold in medicinal chemistry.
Synthesis Analysis
The synthesis of benzisothiazole derivatives typically involves the condensation of appropriate precursors, often under catalytic conditions or using specific reagents to introduce various functional groups. For instance, the synthesis of benzisothiazole 1,1-dioxide analogues has been reported, where the diuretic activity was evaluated . Similarly, the synthesis of benzoxazole derivatives has been described, involving condensation reactions followed by Vilsmeier–Haack formylation . These methods highlight the versatility of the benzisothiazole core in chemical synthesis and its amenability to structural modifications.
Molecular Structure Analysis
The molecular structure of benzisothiazole derivatives is characterized by the presence of a heterocyclic system that can be further functionalized. X-ray crystal structure analysis has been used to determine the structure of such compounds, confirming the presence of the benzisothiazole ring and its substituents . The precise arrangement of atoms within these molecules is crucial for their biological activity, as it affects their interaction with biological targets.
Chemical Reactions Analysis
Benzisothiazole compounds can undergo various chemical reactions, including nucleophilic substitution, ring scission, and condensation, to yield a diverse array of products . The reactivity of these compounds can be influenced by the presence of different substituents and the reaction conditions employed. For example, the reaction of 3-chloro-1,2-benzisothiazole with diethyl malonate in the presence of quaternary ammonium salts leads to products with different substitution patterns .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzisothiazole derivatives are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for the practical application of these compounds. The presence of functional groups such as chloroacetate and amino groups can affect these properties, as well as the compound's reactivity and biological activity. Although the specific properties of "this compound" are not detailed in the provided papers, similar compounds have been characterized using elemental analysis and spectral data .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Studies have developed methods for synthesizing N,N'-linked benzoannelated isothiazol-3(2H)-one 1,1-dioxides, which have shown inhibitory activity toward human leukocyte elastase (HLE) and acetylcholinesterase (AChE), demonstrating the versatility of these compounds in generating biologically active agents (Zakharova et al., 2010).
Biological Activity
- Research into the biological properties of benzisothiazole compounds has identified their potential as spasmolytic agents, with studies highlighting their antimuscarinic and direct muscle-relaxant properties, indicating their relevance in therapeutic applications (Vitali et al., 1982).
- Another area of interest has been the development of benzisothiazole derivatives as inhibitors for specific enzymes, such as human protein kinase CK2, suggesting their utility in targeted cancer therapies (Chekanov et al., 2014).
Antimicrobial and Antifungal Activities
- Novel biologically active 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides have been synthesized, exhibiting promising antibacterial and DPPH radical scavenging activities, underscoring their potential in antimicrobial and antioxidant applications (Zia-ur-Rehman et al., 2009).
Probe and Inhibitor Development
- A simpler molecular structure has been explored as a selective and sensitive ESIPT-based fluorescent probe for cysteine and homocysteine detection, demonstrating the application of these compounds in biochemical sensing and diagnostics (Nehra et al., 2020).
Wirkmechanismus
While the specific mechanism of action for this compound is not detailed in the sources, benzisothiazolone derivatives have been reported as mechanism-based inhibitors of the serine protease human leukocyte elastase (HLE) . It’s proposed that substituents at the 4-position of the benzoisothiazolone interact with the S1 specificity pocket of HLE while the 2-substituent (leaving group) projects into the S′ sites .
Eigenschaften
IUPAC Name |
[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]phenyl] 2-chloroacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O4S/c16-9-14(19)22-11-5-3-4-10(8-11)17-15-12-6-1-2-7-13(12)23(20,21)18-15/h1-8H,9H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLODBORCWWDPBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=CC(=CC=C3)OC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B1308408.png)
![4-{[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-methyl}cyclohexanecarboxylic acid](/img/structure/B1308421.png)

![1-[1-(4-Chlorophenyl)cyclopropyl]methanamine](/img/structure/B1308423.png)

![5-[(Dibutylamino)methyl]-2-furohydrazide](/img/structure/B1308432.png)







